molecular formula C60H113NO18 B1148511 Ceramide trihexosides CAS No. 71965-57-6

Ceramide trihexosides

Cat. No.: B1148511
CAS No.: 71965-57-6
M. Wt: 1137 (tetracosanoyl)
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceramide trihexosides, also known as globotriaosylceramide, are a type of glycosphingolipid. These compounds consist of a ceramide backbone linked to three hexose sugars. They play a crucial role in cellular processes and are notably involved in the pathophysiology of Fabry disease, a genetic disorder caused by the accumulation of this compound due to a deficiency in the enzyme alpha-galactosidase A .

Scientific Research Applications

Ceramide trihexosides have a wide range of applications in scientific research:

    Chemistry: They are used as model compounds to study glycosylation reactions and the synthesis of complex glycosphingolipids.

    Biology: this compound are involved in cell signaling and membrane structure studies.

    Medicine: They are crucial in the study of lysosomal storage disorders, particularly Fabry disease.

    Industry: this compound are used in the development of therapeutic agents and diagnostic tools.

Mechanism of Action

Target of Action

Ceramide trihexosides, also known as globotriaosylceramides (Gb3), are a type of globoside . They are formed by the alpha linkage of galactose to lactosylceramide, catalyzed by the enzyme A4GALT . The primary targets of this compound are the cells where they play a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation .

Mode of Action

This compound interact with their targets by being involved in the regulation of cell growth and death . For instance, they can inhibit the activity of neuraminidase 3 (NEU3), an enzyme that catalyzes the conversion of GM3 into this compound (Gb3). This inhibition reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to chemotherapy .

Biochemical Pathways

This compound are part of the sphingolipid metabolic pathway . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . Ceramides and dihydroceramides, which are also part of this pathway, play pivotal roles in regulating cellular metabolism .

Pharmacokinetics

It is known that defects in the enzyme alpha-galactosidase can lead to the buildup of globotriaosylceramide, causing fabry’s disease . This suggests that the enzyme alpha-galactosidase plays a crucial role in the metabolism of this compound.

Result of Action

The accumulation of this compound can have significant effects at the molecular and cellular levels. For instance, in the case of Fabry’s disease, the buildup of globotriaosylceramide can lead to a range of symptoms, including pain, kidney dysfunction, and heart disease . On the other hand, the inhibition of this compound can improve the sensitivity of drug-resistant cells to chemotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as alpha-galactosidase and NEU3, can affect the metabolism of this compound . Additionally, the cellular environment, including the presence of other bioactive molecules and the overall health of the cell, can also influence the action of this compound.

Safety and Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the safety of ceramides, which function in cosmetics primarily as hair conditioning agents and skin conditioning agents-miscellaneous . The Panel concluded that ceramides were safe in cosmetics in the present practices of use and concentration described in this safety assessment .

Future Directions

Over the past few decades, studies have begun to show the significant impact of ceramides and adipokines on metabolic health, particularly in diabetes and CVD . Higher levels of ceramides correlate with low levels of adiponectin as well as with leptin and insulin resistance .

Biochemical Analysis

Biochemical Properties

Ceramide trihexosides are glycosphingolipids composed of a ceramide backbone with three hexose sugar molecules attached . They play crucial roles in cell membrane structure, signaling, and recognition . This compound interact with various enzymes, proteins, and other biomolecules, contributing to membrane integrity and stability, modulating cell signaling pathways, and participating in cell-cell interactions .

Cellular Effects

This compound have profound effects on various types of cells and cellular processes . They influence cell function by modifying intracellular signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves their interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Neuraminidase 3 (NEU3) can catalyze the conversion of GM3 into this compound (Gb3). Ferulic acid (FA) inhibits the activity of NEU3 and then reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to OXA chemotherapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . For instance, long-chain ceramides increase between T1 (within 12 h of last known well) and T2 (1 - 7 days from last known well), whereas very-long chain ceramides decrease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, high-fat diets disrupt insulin signaling and increase inflammation, with lipid mediators such as diacylglycerol (DAG) and ceramides playing significant roles .

Metabolic Pathways

This compound are involved in various metabolic pathways . For instance, while synthesis of ceramides is performed in the endoplasmic reticulum (ER), proteins associated with ceramide metabolism are located on membrane arrangement of mitochondria and ER (MAMs) .

Transport and Distribution

This compound are transported through a non-ATP dependent vesicular transport from the ER toward the cis-Golgi, where GlcCer synthase adds a glucose molecule to ceramides to give GlcCer . Ceramides are also transported to the trans-Golgi to give SM after addition of a phosphocholine by the sphingomyelin synthase 1 (SMS1) .

Subcellular Localization

This compound are localized in the endoplasmic reticulum and Golgi apparatus . The subcellular localization of ceramide production can lead to drastically different physiological outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceramide trihexosides can be synthesized through a series of glycosylation reactions. The process typically involves the stepwise addition of hexose sugars to a ceramide backbone. The reaction conditions often require the use of glycosyl donors, acceptors, and catalysts under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale glycosylation processes. These methods utilize bioreactors to maintain optimal conditions for the enzymatic reactions. The use of recombinant enzymes has also been explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ceramide trihexosides undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as Lewis acids. The reactions are typically conducted under controlled temperature and pH conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ceramide trihexoside derivatives with altered functional groups, while reduction can result in the formation of reduced this compound .

Comparison with Similar Compounds

Ceramide trihexosides can be compared with other glycosphingolipids such as:

Uniqueness: this compound are unique due to their specific role in Fabry disease and their interaction with alpha-galactosidase A. Their accumulation in lysosomes and the resulting pathophysiological effects distinguish them from other glycosphingolipids .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ceramide trihexosides involves the condensation of a ceramide with two molecules of glucose followed by the addition of a galactose molecule. The synthesis can be achieved using chemical or enzymatic methods.", "Starting Materials": [ "Ceramide", "Glucose", "Galactose" ], "Reaction": [ "Step 1: Activation of ceramide with a suitable activating agent such as N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvent.", "Step 2: Addition of two molecules of glucose to the activated ceramide in the presence of a Lewis acid catalyst such as boron trifluoride etherate.", "Step 3: Addition of galactose to the intermediate product from step 2 in the presence of a suitable glycosyltransferase enzyme such as lactose synthase.", "Step 4: Purification of the product using column chromatography or other suitable methods." ] }

CAS No.

71965-57-6

Molecular Formula

C60H113NO18

Molecular Weight

1137 (tetracosanoyl)

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Synonyms

CTH;  Gb3;  Globotriaosylceramide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.